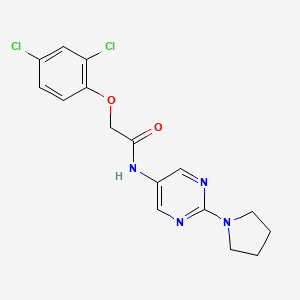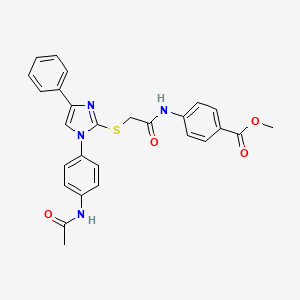
4-(2-((1-(4-アセチルアミノフェニル)-4-フェニル-1H-イミダゾール-2-イル)チオ)アセトアミド)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound with diverse applications in various scientific fields
科学的研究の応用
Chemistry
Used as a building block for complex organic synthesis and a precursor for more elaborate compounds, it's instrumental in studying reaction mechanisms and pathways.
Biology
Its derivatives are often explored for their biological activity, including potential anti-inflammatory and antimicrobial properties due to the presence of the imidazole ring.
Medicine
Research investigates its potential as a pharmacophore in drug design, aiming to develop new therapeutic agents with improved efficacy and safety profiles.
Industry
Applications extend to manufacturing specialty chemicals and materials with specific properties, such as enhanced stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Imidazole Formation: : The synthesis typically begins with the formation of the imidazole ring, where a 1-(4-acetamidophenyl)-4-phenyl-1H-imidazole precursor is synthesized through a multi-step reaction involving aldehydes, amines, and oxidative cyclization.
Thioether Linkage: : The next step involves the introduction of the thioether group, attaching the 1-(4-acetamidophenyl)-4-phenyl-1H-imidazole to the benzoate derivative via a thioether bond. This is usually achieved by reacting the imidazole derivative with a halogenated acetamido-benzoate in the presence of a thiol or sulfurizing agent.
Industrial Production Methods
In an industrial setting, the production involves scaling up the synthesis while optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: : It can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones depending on the reagents and conditions.
Reduction: : The compound's ester and imidazole ring can undergo reduction reactions, potentially converting the ester group to alcohols or the imidazole to saturated imidazolidine derivatives.
Substitution: : The benzoate moiety allows for various substitution reactions, particularly electrophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Catalytic hydrogenation or lithium aluminum hydride can be used.
Substitution: : Halogenated reagents or nitration reactions can introduce new functional groups onto the benzoate ring.
Major Products
Oxidation: : Produces sulfoxides and sulfones.
Reduction: : Yields alcohols and saturated ring structures.
Substitution: : Generates halogenated or nitrated benzoate derivatives.
作用機序
The compound exerts its effects primarily through interactions with cellular targets such as enzymes and receptors. The imidazole ring often participates in binding to metal ions or active sites, modulating enzyme activity or receptor functions. The molecular pathways involved typically include oxidative stress responses and metabolic regulation.
類似化合物との比較
Unique Features
Compared to similar compounds, methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate offers unique properties due to its combination of functional groups, enhancing its versatility in various applications.
Similar Compounds
Methyl 4-(2-(4-(4-aminophenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate: : Lacks the acetamido group but features similar thioether and imidazole functionality.
Ethyl 4-(2-((1-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate: : Contains a nitro group instead of acetamido, altering its reactivity and biological activity.
4-(2-(4-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate: : With a methoxy substituent, offering different electronic and steric properties.
This compound's unique structure and reactivity make it a valuable subject of ongoing scientific research and industrial applications. By continuing to explore its potential, we can unlock new capabilities and uses in various fields.
特性
IUPAC Name |
methyl 4-[[2-[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-18(32)28-21-12-14-23(15-13-21)31-16-24(19-6-4-3-5-7-19)30-27(31)36-17-25(33)29-22-10-8-20(9-11-22)26(34)35-2/h3-16H,17H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJRIJJYJGSOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2437172.png)
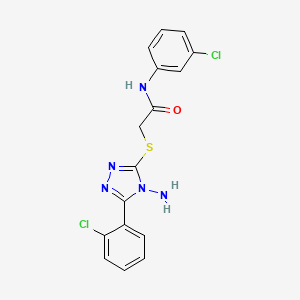
![2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine](/img/structure/B2437178.png)
![N-(1,3-benzothiazol-2-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2437180.png)
![{Bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride](/img/structure/B2437181.png)
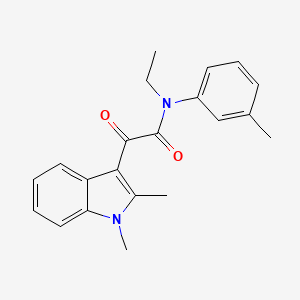
![1-(2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2437183.png)

![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-[(3-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2437185.png)
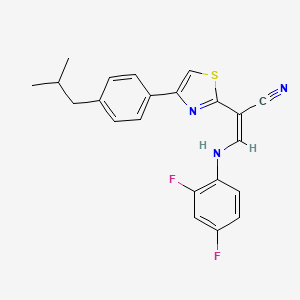
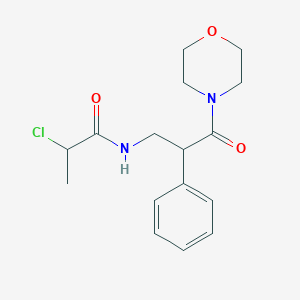

![6-Cyclopropyl-5-fluoro-N-[2-(4-fluorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B2437191.png)
